
p-Mentha-1,8-dien-4-ol
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Overview
Description
p-Mentha-1, 8-dien-4-ol, also known as limonen-4-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 8-dien-4-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-mentha-1, 8-dien-4-ol is primarily located in the cytoplasm. Outside of the human body, p-mentha-1, 8-dien-4-ol can be found in a number of food items such as pepper (spice), citrus, spearmint, and caraway. This makes p-mentha-1, 8-dien-4-ol a potential biomarker for the consumption of these food products.
Scientific Research Applications
Chemical Properties and Structure
p-Mentha-1,8-dien-4-ol has the molecular formula C₁₀H₁₆O and features a unique structure that contributes to its diverse functionalities. Its properties make it suitable for applications in chemistry, biology, medicine, and industry.
Chemistry
In chemical research, this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits notable antimicrobial and antioxidant properties. It has been studied for its potential to inhibit the growth of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 500 µg/mL |
Staphylococcus aureus | 300 µg/mL |
Candida albicans | 400 µg/mL |
Medical Applications
The compound is being explored for its potential therapeutic effects, including:
- Anti-inflammatory properties : Studies suggest that it may reduce inflammation markers in various models.
- Genotoxicity evaluation : Research has shown that related compounds do not exhibit significant genotoxic potential, indicating safety for potential therapeutic use.
Industrial Applications
In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is incorporated into perfumes, cosmetics, and food flavorings due to its aromatic profile.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antibacterial properties of this compound against several bacterial strains. The results indicated strong inhibition against E. coli, suggesting its potential use in food preservation and medical therapeutics.
Case Study 2: Corrosion Inhibition
Research has demonstrated that derivatives of p-Mentha compounds can serve as effective corrosion inhibitors for metals in acidic environments. This application highlights the compound's versatility beyond biological uses.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying p-Mentha-1,8-dien-4-ol in complex mixtures like essential oils?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with polar and non-polar columns (e.g., DB-Wax, HP-5MS) to resolve co-eluting terpenoids. Calibrate retention indices (RRI) against known standards, as described in chromatographic studies . For quantification, employ internal standards (e.g., deuterated analogs) and validate with triplicate runs to ensure reproducibility. Cross-reference with databases like NIST MS Library for spectral matching .
Q. How can enantiomers of this compound be synthesized for structure-activity studies?
- Methodology : Start with enantiomerically pure precursors like (R)-limonene. Use stereocontrolled oxidation or epoxidation followed by regioselective reduction to generate (R)- or (S)-p-Mentha-1,8-dien-4-ol. Confirm enantiomeric purity via chiral GC columns or polarimetry .
Q. What are the best practices for isolating this compound from plant matrices?
- Methodology : Optimize steam distillation or hydrodistillation parameters (temperature, duration) to minimize thermal degradation. Fractionate extracts using silica gel chromatography, monitoring with TLC or HPLC. Validate purity via NMR (e.g., ¹H and ¹³C) and high-resolution MS .
Advanced Research Questions
Q. How can conflicting genotoxicity data for this compound derivatives (e.g., p-Mentha-1,8-dien-7-al) be resolved?
- Methodology : Compare experimental designs (e.g., dose ranges, exposure durations) and assay conditions (e.g., comet assay vs. Ames test). Replicate studies under OECD guidelines, ensuring proper negative/positive controls. Analyze dose-response relationships statistically and assess confounding factors like metabolite interference .
Q. What experimental strategies are effective for studying the pharmacokinetics of this compound in vivo?
- Methodology : Administer isotopically labeled compound (e.g., ¹³C-p-Mentha-1,8-dien-4-ol) to track absorption/distribution. Use LC-MS/MS for plasma/tissue analysis. Model metabolic pathways using hepatic microsomes or recombinant enzymes (e.g., CYP450 isoforms). Compare interspecies differences in metabolism to extrapolate human relevance .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies of this compound?
- Methodology : Evaluate bioavailability limitations (e.g., poor solubility, rapid metabolism) using permeability assays (Caco-2 cells) and pharmacokinetic profiling. Design prodrugs or nanoformulations to enhance delivery. Validate findings with orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .
Q. What statistical approaches are recommended for analyzing large GC-MS datasets of this compound and its analogs?
- Methodology : Apply multivariate analysis (PCA, PLS-DA) to identify co-varying compounds. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare groups. Account for batch effects via normalization (e.g., total ion current). Report uncertainties from instrument variability and biological replicates .
Q. Methodological Considerations
- Data Validation : Cross-check chromatographic peaks with synthetic standards and multiple ionization modes (EI/CI) to avoid misidentification .
- Toxicity Studies : Include in silico toxicity prediction tools (e.g., QSAR) early in experimental design to prioritize high-risk assays .
- Stereochemical Integrity : Monitor racemization during synthesis/storage using chiral columns and temperature-controlled storage .
Properties
CAS No. |
3419-02-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,11H,1,5-7H2,2-3H3 |
InChI Key |
OVKDFILSBMEKLT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C(=C)C)O |
Canonical SMILES |
CC1=CCC(CC1)(C(=C)C)O |
Key on ui other cas no. |
3419-02-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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